5-Fluoro-2-methoxypyridine-3-boronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

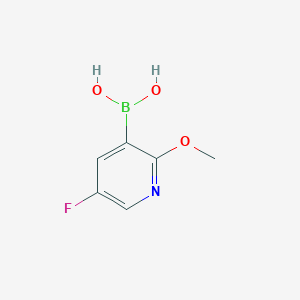

Structure

2D Structure

属性

IUPAC Name |

(5-fluoro-2-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPZNHZSIQDSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660297 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-32-0 | |

| Record name | (5-Fluoro-2-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxypyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-methoxypyridine-3-boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic properties. When combined with the privileged pyridine scaffold, a common motif in numerous approved drugs, the resulting fluorinated pyridine building blocks become invaluable assets in the synthesis of novel therapeutic agents. 5-Fluoro-2-methoxypyridine-3-boronic acid (CAS No. 957120-32-0) has emerged as a particularly strategic reagent, offering a unique combination of electronic and steric properties that make it a versatile partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, key applications in the synthesis of bioactive molecules, and robust experimental protocols for its use. The content herein is curated to provide senior application scientists and drug development professionals with the technical accuracy and field-proven insights necessary to effectively leverage this important synthetic building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The key identifiers and properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 957120-32-0[1] |

| Molecular Formula | C₆H₇BFNO₃[1] |

| Molecular Weight | 170.94 g/mol [2] |

| Appearance | White to off-white crystalline powder[3] |

| Boiling Point | 327.6 °C at 760 mmHg[2] |

| Density | 1.34 g/cm³[2] |

| Flash Point | 151.9 °C[2] |

| Melting Point | Not available in cited literature. |

| Solubility | While specific quantitative data is limited, boronic acids are generally soluble in polar organic solvents such as THF, DMF, and alcohols. The corresponding pinacol ester derivative is noted to have improved stability and solubility in organic solvents.[4][5] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed.[2] For long-term storage, keeping under an inert atmosphere in a freezer at -20°C is recommended. |

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra are the gold standard, predicted spectroscopic data provides a valuable reference for compound identification and purity assessment.

Table 2: Predicted NMR and MS Data for this compound

| Data Type | Predicted Values |

| ¹H NMR | - Methoxy protons as a singlet (~3.8-4.0 ppm)- Aromatic protons from the pyridine ring (~7.0-8.5 ppm)- Boronic acid protons as a broad, exchangeable signal (variable position)[4] |

| ¹³C NMR | - Methoxy carbon (~55-60 ppm)- Aromatic carbons of the pyridine ring (~110-165 ppm)[4] |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 172.05759[6] |

Core Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is one of the most powerful and versatile methods for the construction of C(sp²)–C(sp²) bonds, which are prevalent in a vast array of pharmaceuticals.[7]

The unique substitution pattern of this compound offers several advantages in drug design:

-

The pyridine nitrogen can act as a hydrogen bond acceptor, crucial for target engagement.

-

The fluoro substituent can enhance metabolic stability by blocking potential sites of metabolism and can also modulate the pKa of the pyridine ring.[2]

-

The methoxy group provides an additional point for potential hydrogen bonding and can influence the electronic nature of the pyridine ring.[2]

-

The boronic acid functionality at the 3-position allows for the strategic introduction of this valuable scaffold into a wide range of molecular architectures.[2]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

References

- 1. 5-fluoro-2-methoxy-3-pyridineboronic acid | 957120-32-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound (957120-32-0) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C6H7BFNO3) [pubchemlite.lcsb.uni.lu]

- 7. bio-fount.com [bio-fount.com]

An In-depth Technical Guide to 5-Fluoro-2-methoxypyridine-3-boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

In the landscape of medicinal chemistry, pyridine rings are considered "privileged structures" due to their prevalence in a vast number of biologically active compounds.[1] The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. 5-Fluoro-2-methoxypyridine-3-boronic acid has emerged as a valuable and versatile building block that combines these desirable features, making it a sought-after intermediate in the synthesis of novel therapeutics. This guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, with a focus on empowering researchers in the design and execution of their synthetic strategies.

Part 1: Molecular Structure and Physicochemical Properties

This compound is an organoboron compound featuring a pyridine core strategically functionalized with a fluorine atom, a methoxy group, and a boronic acid moiety.[1] This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Core Structural Features

The molecular structure of this compound is characterized by:

-

A Pyridine Heterocycle: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the molecule's overall electronic properties and biological interactions.

-

A Fluorine Substituent at the 5-position: This electron-withdrawing group can modulate the pKa of the pyridine nitrogen and enhance the metabolic stability of adjacent C-H bonds.[1]

-

A Methoxy Group at the 2-position: This electron-donating group can influence the reactivity of the pyridine ring and provide a potential hydrogen bond accepting site.[1]

-

A Boronic Acid Group at the 3-position: This functional group is the cornerstone of the molecule's synthetic utility, primarily enabling palladium-catalyzed cross-coupling reactions.[1]

Caption: 2D structure of this compound.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 957120-32-0 | [1] |

| Molecular Formula | C₆H₇BFNO₃ | [1] |

| Molecular Weight | 170.94 g/mol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point (Predicted) | 327.6 ± 52.0 °C | |

| Density (Predicted) | 1.34 g/cm³ | |

| Storage | 2-8°C, under inert atmosphere |

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Methoxy protons (-OCH₃): Singlet, ~3.9-4.1 ppm.

-

Aromatic protons (pyridine ring): Signals in the range of 7.0-8.5 ppm.

-

Boronic acid protons (-B(OH)₂): Broad singlet, chemical shift is variable and dependent on concentration and solvent.

-

-

¹³C NMR:

-

Aromatic carbons: Signals in the range of 100-160 ppm.

-

Methoxy carbon: Signal around 55-60 ppm.

-

The carbon attached to boron will show a broad signal due to quadrupolar relaxation of the boron nucleus.

-

-

¹⁹F NMR:

-

A single resonance, with a chemical shift that can be referenced against a standard like CFCl₃.

-

-

¹¹B NMR:

-

A single, broad resonance characteristic of a trigonal planar boronic acid, typically in the range of 25-35 ppm.

-

Part 2: Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process starting from a readily available precursor.

Synthesis of the Precursor: 3-Bromo-5-fluoro-2-methoxypyridine

A common route to the key intermediate, 3-bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9), involves the bromination of 2-methoxy-5-fluoropyridine.[1]

References

An In-depth Technical Guide to 5-Fluoro-2-methoxypyridine-3-boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridine-3-boronic acid is a key organoboron compound, specifically a heterocyclic boronic acid, that has garnered significant attention in medicinal chemistry and organic synthesis.[1] Its value lies in the unique combination of a pyridine core, a fluorine substituent, a methoxy group, and a reactive boronic acid functionality.[1] This distinct arrangement of functional groups makes it an invaluable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1][2] The pyridine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in bioactive compounds.[1] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the methoxy group offers potential for hydrogen bonding interactions.[1] The boronic acid group is the cornerstone of its synthetic utility, enabling a wide array of functionalization, most notably through Suzuki-Miyaura cross-coupling reactions.[1][2]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity, and its applications, with a focus on providing practical insights for laboratory use.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in chemical synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 957120-32-0 | [1][3][4][5] |

| Molecular Formula | C6H7BFNO3 | [1][3][4][5] |

| Molecular Weight | 170.94 g/mol | [1][3][4] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Density | 1.34 g/cm³ | [3][5] |

| Boiling Point | 327.6°C at 760 mmHg | [3][5] |

| Flash Point | 151.9°C | [3][5] |

| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, alcohols); limited water solubility. | [1] |

Structural Features and Spectroscopic Analysis

The molecular structure of this compound is central to its reactivity. The pyridine ring is substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a boronic acid group at the 3-position.[1] The electron-donating methoxy group and the electron-withdrawing fluorine atom create a unique electronic environment on the pyridine ring, influencing its reactivity in cross-coupling reactions.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of this compound.[1]

-

¹H NMR: Expected signals include a singlet for the methoxy protons (around 3.8-4.0 ppm), aromatic protons from the pyridine ring (in the 7.0-8.5 ppm range), and a broad signal for the boronic acid protons, the position of which can be variable.[1]

-

¹³C NMR: Signals for the methoxy carbon (approximately 55-60 ppm) and the aromatic carbons of the pyridine ring (in the 110-165 ppm range) are anticipated.[1]

-

¹⁹F NMR: A signal corresponding to the fluorine substituent would be observed.[1]

-

¹¹B NMR: The presence of the boronic acid functionality would be confirmed by a characteristic signal.[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its boronic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

The most significant application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][2] This reaction forms a carbon-carbon bond between the pyridine ring and an aryl or vinyl halide, providing a powerful method for constructing complex biaryl systems.[1][6]

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Handling

Boronic acids, including this compound, are susceptible to degradation, particularly in the presence of moisture.[1] They can undergo dehydration to form cyclic boroxines (anhydrides). Therefore, it is crucial to store this compound in a cool, dry place, protected from moisture.[1] For synthetic applications requiring enhanced stability, the corresponding pinacol ester derivative (CAS: 1083168-95-9) can be a more stable alternative.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl or vinyl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[1]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1]

-

Solvent (e.g., THF, dioxane, DMF, or aqueous mixtures)[1]

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to the appropriate temperature (typically 60-100°C) and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.[1]

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Safety and Handling

This compound is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[3]

Precautionary Measures:

-

Handle in a well-ventilated area.[3]

-

Wear suitable protective clothing, including gloves and eye/face protection.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[3]

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

First Aid:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

Applications in Drug Discovery and Development

The structural motifs accessible through this compound are of significant interest in pharmaceutical research. The resulting biaryl compounds are core structures in a variety of therapeutic agents. The presence of the fluorinated pyridine ring can impart desirable properties such as increased metabolic stability, enhanced binding affinity to target proteins, and improved pharmacokinetic profiles.[1] This makes this compound a valuable building block in the synthesis of potential treatments for a range of diseases, including cancer and infectious diseases.[2]

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex molecules for drug discovery. Its unique structural features and reactivity in Suzuki-Miyaura cross-coupling reactions allow for the efficient synthesis of a wide range of fluorinated pyridine-containing compounds. A thorough understanding of its physical and chemical properties, as well as proper handling and storage procedures, is essential for its effective and safe utilization in the laboratory.

References

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-2-Methoxypyridine Derivatives

In the landscape of medicinal chemistry, pyridine and its derivatives stand as "privileged scaffolds"—core structures that are capable of binding to a wide range of biological targets. Their presence in numerous FDA-approved drugs is a testament to their versatility. Within this important class of heterocycles, the 5-fluoro-2-methoxypyridine moiety has emerged as a particularly valuable building block for the development of novel therapeutic agents.[1]

The strategic placement of a fluorine atom at the 5-position and a methoxy group at the 2-position imparts a unique combination of physicochemical properties. The highly electronegative fluorine atom can enhance metabolic stability, improve lipophilicity, and form key hydrogen bond interactions with protein targets.[2] Simultaneously, the electron-donating methoxy group can modulate the electronic character of the pyridine ring, influencing its reactivity and binding potential. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, key biological activities, and structure-activity relationships (SAR) of 5-fluoro-2-methoxypyridine derivatives, offering field-proven insights from a Senior Application Scientist's perspective.

Chapter 1: The 5-Fluoro-2-Methoxypyridine Core: Physicochemical and Synthetic Rationale

The selection of a core scaffold is one of the most critical decisions in a drug discovery campaign. The 5-fluoro-2-methoxypyridine core is frequently chosen for its predictable influence on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its synthetic tractability.

Causality of Physicochemical Properties

The utility of this scaffold is not accidental; it is a direct result of the interplay between its substituents:

-

Fluorine (5-position): The substitution of hydrogen with fluorine, an atom of comparable size but vastly different electrostatic properties, is a cornerstone of modern medicinal chemistry.[3] Its primary role is often to serve as a "metabolic shield," blocking positions susceptible to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life. Furthermore, the C-F bond can participate in favorable non-covalent interactions (e.g., with backbone amides in a protein active site), enhancing binding affinity.[4]

-

Methoxy Group (2-position): The 2-methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring. It can also serve as a hydrogen bond acceptor, providing an additional anchor point for target engagement. Its steric bulk and rotational flexibility can be optimized to achieve a precise fit within a binding pocket.

General Synthetic Workflow

The true power of this scaffold lies in its synthetic versatility. The pyridine ring can be functionalized at multiple positions, allowing for the creation of large, diverse chemical libraries for screening and lead optimization.[1] Cross-coupling reactions are the workhorses of this effort, enabling the efficient attachment of various molecular fragments.

A generalized workflow for derivatization often begins with a halogenated precursor, such as 3-chloro-5-fluoro-2-methoxypyridine, which serves as a handle for these powerful reactions.

Caption: General synthetic workflow for creating derivative libraries.

Chapter 2: Key Biological Activities and Therapeutic Applications

Derivatives of 5-fluoro-2-methoxypyridine have demonstrated significant activity across multiple therapeutic areas, most notably in oncology and infectious diseases.

Protein Kinase Inhibition in Oncology

Protein kinases are a major class of drug targets in oncology, and pyridine-based molecules have a long history as effective inhibitors.[5] The 5-fluoro-2-methoxypyridine scaffold has been successfully incorporated into potent kinase inhibitors.

Case Study: Dual FLT3/Aurora Kinase Inhibitors for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML, leading to constitutive activation and uncontrolled cell proliferation.[6] Aurora kinases are also critical for cell division. A dual inhibitor could therefore offer a powerful therapeutic advantage.

Researchers have developed potent inhibitors based on an imidazo[4,5-b]pyridine core, where strategic fluorination of appended phenyl rings was explored to optimize properties.[6] The introduction of a fluoro substituent was used to lower the pKa of a distal piperazine nitrogen, a strategy aimed at reducing off-target activity, specifically affinity for the hERG ion channel, which is a common source of cardiotoxicity.[6]

Caption: Simplified FLT3 and Aurora kinase signaling pathways.

Data Presentation: Structure-Activity Relationship of Kinase Inhibitors

| Compound ID | R-Group Modification | FLT3 Kinase (Kd, nM) | Aurora-A Kinase (Kd, nM) | hERG Affinity (IC50, µM) |

| 5 | (Parent) N-Methylpiperazine | - | - | < 3.0 |

| 20a | ortho-Fluoro on Phenyl Ring | - | - | > 3.0 |

| 27e | (Optimized) 4-Chlorobenzylpiperazine | 6.2 | 7.5 | - |

| Data synthesized from a study on imidazo[4,5-b]pyridine-based inhibitors.[6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a self-validating system to determine the potency (IC50) of a test compound against a specific protein kinase.

-

Principle Rationale: This assay measures the amount of ATP consumed during the kinase's phosphorylation of a substrate. The amount of remaining ATP is quantified using a luciferase/luciferin system, where light output is inversely proportional to kinase activity.

-

Materials:

-

Recombinant human kinase (e.g., FLT3, Aurora-A)

-

Kinase-specific peptide substrate

-

ATP solution (at Km for the specific kinase)

-

Assay buffer (e.g., HEPES, MgCl2, DTT)

-

Test compound (5-fluoro-2-methoxypyridine derivative) serially diluted in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

-

Methodology:

-

Compound Plating: Dispense 50 nL of each concentration of the serially diluted test compound into the assay plate. Include DMSO-only wells (100% activity control) and no-enzyme wells (background control).

-

Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution in assay buffer containing the kinase and its specific peptide substrate.

-

Initiation of Reaction: Add 5 µL of the 2X enzyme/substrate solution to each well.

-

ATP Addition: Prepare a 2X ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. Total volume is now 10 µL.

-

Incubation: Incubate the plate at room temperature for 1 hour. The precise time should be within the linear range of the reaction, determined during assay validation.

-

Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescence signal.

-

Signal Reading: Incubate for 10 minutes in the dark, then read the luminescence on a plate reader.

-

-

Data Analysis & Self-Validation:

-

Convert luminescence readings to percent inhibition relative to the DMSO controls.

-

Plot percent inhibition against the logarithm of compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

The Z'-factor for the assay should be calculated using the high (DMSO) and low (no enzyme) controls. A Z' > 0.5 indicates a robust and reliable assay.

-

Antibacterial Agents for Gram-Positive Pathogens

The rise of drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new classes of antibiotics. Oxazolidinones (e.g., Linezolid) are a class of synthetic antibacterial drugs that inhibit bacterial protein synthesis.[7] Researchers have successfully used the 5-fluoropyridine core as a bioisostere for the fluorophenyl ring of linezolid, leading to a new series of potent antibacterial agents.

A study detailing novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives found that several compounds exhibited potent activity against a panel of Gram-positive bacteria, including drug-resistant strains.[7] Notably, compound 7j from the series was 8-fold more potent than linezolid against certain strains.[7]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Oxazolidinone Derivatives

| Compound ID | S. aureus (ATCC29213) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) |

| Linezolid | 2 | 2 | 2 |

| 7j | 0.25 | 0.5 | 0.5 |

| 7a | 1 | 2 | 2 |

| 7f | 0.5 | 1 | 1 |

| Data extracted from a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.[7] |

Experimental Protocol: Microbroth Dilution for MIC Determination

This protocol is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]

-

Principle Rationale: The assay identifies the lowest concentration of a drug that prevents the visible growth of a microorganism in broth.

-

Materials:

-

Test compounds (5-fluoro-2-methoxypyridine derivatives)

-

Bacterial strains (e.g., S. aureus ATCC29213, MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL

-

-

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the microtiter plate using CAMHB. The final volume in each well should be 50 µL.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum) for validation.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.

-

-

Data Interpretation & Self-Validation:

-

The positive control well must show distinct turbidity.

-

The negative control well must remain clear.

-

The results are compared to a reference antibiotic (e.g., Linezolid) tested in parallel to ensure the assay is performing correctly.

-

Chapter 3: Synthesizing the Structure-Activity Relationship (SAR)

Across different biological targets, several guiding principles for the SAR of 5-fluoro-2-methoxypyridine derivatives can be established. This analysis moves beyond individual data points to provide a predictive framework for future design.

-

The Core is a Directional Scaffold: The pyridine nitrogen and the 2-methoxy group often act as hydrogen bond acceptors, anchoring the molecule in a specific orientation within the protein's active site. The 5-fluoro group influences electronics and can interact with hydrophobic or weakly polar regions.

-

The "Exit Vector" is Key: The position ortho to the pyridine nitrogen (the 3-position) is a common "exit vector" for derivatization. Modifications at this position, often via cross-coupling, allow chemists to probe different regions of the binding site. The size, shape, and electronics of the group installed here are critical determinants of potency and selectivity.[1]

-

Fluorine's Context-Dependent Role: While often beneficial, the effect of fluorine substitution can be context-dependent. In the cannabinoid field, for example, replacing a phenolic hydroxyl with fluorine was found to be detrimental to CB1 receptor binding, likely because it removed a critical hydrogen bond donor capability.[3] This serves as a crucial reminder that every design choice must be validated empirically.

Caption: Key structure-activity relationship principles.

Conclusion and Future Directions

The 5-fluoro-2-methoxypyridine scaffold is a proven and powerful platform for modern drug discovery. Its unique combination of desirable physicochemical properties and synthetic accessibility has enabled the development of potent and selective modulators of diverse biological targets, from protein kinases to bacterial ribosomes. The case studies presented in this guide underscore the scaffold's versatility.

Future work in this area will likely focus on expanding the accessible chemical space through novel synthetic methodologies and applying these derivatives to new and challenging biological targets. As our understanding of disease biology deepens, the ability to rapidly generate and test diverse libraries of molecules around privileged cores like 5-fluoro-2-methoxypyridine will remain an indispensable tool in the quest for new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. brimr.org [brimr.org]

- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids

An In-depth Technical Guide to 5-Fluoro-2-methoxypyridine-3-boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][3] When combined with the pyridine scaffold, a privileged structure ubiquitous in pharmaceuticals, the resulting fluorinated pyridines are highly sought-after building blocks.[4]

This compound is an organoboron compound that perfectly embodies this design philosophy. It merges three critical pharmacophoric elements:

-

A Pyridine Core: An electron-deficient aromatic ring frequently involved in crucial drug-receptor interactions.

-

A Fluorine Substituent: Enhances metabolic stability and can modulate the basicity of the pyridine nitrogen, influencing pharmacokinetic profiles.[2][5]

-

A Methoxy Group: A potential hydrogen bond acceptor that can fine-tune electronic properties and solubility.[5]

-

A Boronic Acid Group: A versatile functional handle, primarily enabling carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6]

This guide provides a comprehensive technical overview of this compound, its structural analogs, and its application as a key intermediate in the synthesis of complex molecules for drug discovery and materials science.

Core Compound Profile: this compound

This reagent is a cornerstone for introducing the 5-fluoro-2-methoxypyridin-3-yl moiety into target molecules. Its utility is rooted in its specific structural and chemical properties.

Physicochemical and Identification Data

Accurate identification is critical for reproducibility in research and development. The key identifiers and properties of the title compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BFNO₃ | [5] |

| Average Mass | 170.936 Da | [5] |

| Monoisotopic Mass | 171.050302 Da | [5] |

| CAS Registry Number | 957120-32-0 | [5] |

| Appearance | White to off-white crystalline powder | [7] |

| Storage Conditions | Store at 2 - 8 °C | [7] |

A more stable, alternative form often used in synthesis is its pinacol ester, This compound pinacol ester (CAS: 1083168-95-9), which offers improved stability and solubility in organic solvents.[5]

Synthesis and Mechanistic Considerations

The synthesis of aryl and heteroaryl boronic acids typically involves the borylation of an organometallic intermediate. A common and effective method is the lithium-halogen exchange of a corresponding halo-pyridine precursor at low temperatures, followed by quenching with a borate ester.

General Synthetic Workflow

The logical pathway for synthesizing pyridyl boronic acids like this compound is outlined below. This process relies on precise control of temperature and atmospheric conditions to manage the reactive organolithium intermediate.

Caption: General workflow for the synthesis of pyridyl boronic acids.

Expert Insights: Causality Behind Experimental Choices

-

Low Temperature (-78 °C): The lithium-halogen exchange is highly exothermic, and the resulting pyridyl lithium species is unstable at higher temperatures. Maintaining a cryogenic temperature is critical to prevent decomposition and side reactions, such as reaction with the solvent (THF).[8]

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely strong bases and will be instantly quenched by protic sources, including water. All glassware must be oven-dried, and solvents must be anhydrous to ensure the reaction proceeds.

-

Choice of Borate Ester: Triisopropyl borate is frequently used due to its reactivity and the fact that the resulting isopropanol and lithium salts are easily removed during the aqueous workup.[8][9]

-

Inert Atmosphere: The organolithium intermediate is sensitive to oxygen and carbon dioxide in the air. A nitrogen or argon atmosphere is mandatory to prevent oxidative degradation and unwanted side reactions.

Key Reactions and Applications: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming the biaryl and heteroaryl backbones of countless pharmaceutical agents.[6][10]

Generalized Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Considerations for Optimal Coupling

While the Suzuki reaction is robust, its success with heteroaromatic partners, particularly pyridines, can be challenging.[11][12] The Lewis basicity of the pyridine nitrogen can sometimes inhibit the palladium catalyst.[11] However, the electronic modifications in the title compound (fluoro and methoxy groups) often lead to efficient coupling.

Key Parameters for Optimization:

-

Palladium Catalyst: Catalysts with bulky, electron-rich phosphine ligands are often effective. Common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂.

-

Base: An aqueous solution of a mild base like K₂CO₃, Na₂CO₃, or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[8]

Structural Analogs and Derivatives in Medicinal Chemistry

The 5-fluoro-2-methoxypyridine core is a versatile scaffold. By modifying the substituents or their positions, researchers can create a library of analogs to probe structure-activity relationships (SAR).

Table of Representative Analogs

| Compound Name | CAS Number | Key Structural Difference |

| (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | 856250-60-7 | Positional isomer; methoxy group at C6.[7][13] |

| 2-Fluoro-5-methylpyridine-3-boronic acid | N/A | Methyl group instead of methoxy at C2.[14] |

| 2-Fluoro-3-methoxypyridine-5-boronic acid | 1451392-07-6 | Positional isomer; boronic acid at C5.[15] |

| 5-Fluoro-2-methoxyphenylboronic acid | 179897-94-0 | Phenyl core instead of pyridine.[16] |

These analogs serve as crucial tools for medicinal chemists. For example, moving the methoxy group from position 2 to 6 significantly alters the electronic and steric profile of the molecule, which can lead to different binding interactions with a target protein.[7] Similarly, replacing the methoxy group with a methyl group removes a hydrogen bond acceptor and increases lipophilicity.

Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Synthesis of 2-Fluoropyridine-3-boronic acid (Representative)

This procedure for a closely related analog illustrates the key steps and precautions necessary for this class of synthesis.[8]

Materials:

-

3-Bromo-2-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve 3-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for an additional 2 hours.

-

Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir overnight.

-

Quench the reaction by carefully adding 1 M HCl. Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization or column chromatography to yield the final product.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for coupling this compound with an aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Pd(dppf)Cl₂ (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

Conclusion

This compound stands out as a highly valuable and strategically designed building block for modern organic synthesis and drug discovery. The convergence of a fluorinated pyridine core with the synthetic flexibility of a boronic acid functional group provides chemists with a powerful tool to construct novel molecular architectures. Its successful application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex bi-heteroaryl compounds, which are often the central scaffolds of innovative therapeutic agents. A thorough understanding of its synthesis, reactivity, and the properties of its structural analogs is essential for researchers aiming to leverage its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (957120-32-0) for sale [vulcanchem.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | C6H7BFNO3 | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Fluoro-5-methylpyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 15. 2-Fluoro-3-methoxypyridine-5-boronic acid | 1451392-07-6 [sigmaaldrich.com]

- 16. 5-Fluoro-2-methoxyphenylboronic acid | C7H8BFO3 | CID 2782673 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Electronic Effects of the Methoxy Group in Pyridinylboronic Acids: A Guide to Modulating Reactivity in Cross-Coupling Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinylboronic acids are indispensable building blocks in modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials. The introduction of a methoxy substituent onto the pyridine ring imparts a nuanced and powerful tool for modulating the electronic properties and, consequently, the reactivity of these essential reagents. This guide provides an in-depth analysis of the dual electronic nature of the methoxy group—its inductive and resonance effects—within the context of the electron-deficient pyridine ring. We will explore how the regiochemical placement of the methoxy group dictates its overall electron-donating or -withdrawing character, directly influencing the efficiency of critical synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. This document synthesizes foundational principles with practical, field-proven insights, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to empower researchers in the rational design and application of these versatile compounds.

The Dichotomy of the Methoxy Group: Inductive vs. Resonance Effects

The methoxy group (-OCH₃) exerts a profound influence on aromatic and heteroaromatic systems through two opposing electronic mechanisms.[1][2] A comprehensive understanding of this duality is paramount to predicting the reactivity of methoxy-substituted pyridinylboronic acids.

-

Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative. Consequently, it withdraws electron density from the atom to which it is attached through the sigma (σ) bond framework.[1][3] This effect is distance-dependent, weakening progressively with each intervening bond.

-

Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent pi (π) system, such as a pyridine ring.[2] This donation of electron density into the ring is a positive resonance (or mesomeric) effect, which increases the electron density at specific positions (ortho and para) relative to the substituent.[2][4]

The net electronic effect of the methoxy group is a delicate balance of these two competing forces. In most aromatic systems, the resonance effect is the dominant factor when the group is positioned ortho or para to a reactive center, leading to overall electron donation.[2] When positioned meta, the resonance effect is minimal, and the electron-withdrawing inductive effect prevails.[3]

This dynamic is further complicated in pyridinyl systems due to the inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom.

Positional Isomerism: Tuning the Electronic Character of Methoxy-Pyridinyl Systems

The position of the methoxy group on the pyridine ring, relative to both the ring nitrogen and the boronic acid moiety, is the primary determinant of the molecule's electronic properties and reactivity. The interplay between the methoxy group's donation and the nitrogen's withdrawal of electron density creates distinct electronic environments for each isomer.

Methoxy Group Para to Ring Nitrogen (e.g., 4-Methoxy-pyridinyl)

When the methoxy group is at the 4-position, its powerful +R effect donates electron density directly into the ring, partially offsetting the electron-withdrawing nature of the pyridine nitrogen.[5] This increases the overall electron density of the ring system, making the corresponding boronic acid more nucleophilic and generally more reactive in the transmetalation step of Suzuki-Miyaura coupling.

Methoxy Group Ortho to Ring Nitrogen (e.g., 2-Methoxy- or 6-Methoxy-pyridinyl)

In the 2- or 6-position, the methoxy group's +R effect is still operative. However, its proximity to the Lewis basic nitrogen atom can lead to steric hindrance and potential chelation effects with metal catalysts during cross-coupling reactions.[6][7] This can sometimes complicate reactivity, but the electron-donating nature generally enhances the nucleophilicity of the boronic acid.

Methoxy Group Meta to Ring Nitrogen (e.g., 3-Methoxy- or 5-Methoxy-pyridinyl)

When placed at the 3- or 5-position, the methoxy group cannot effectively donate electron density to the ring nitrogen via resonance. In these cases, the electron-withdrawing -I effect becomes more pronounced relative to the diminished +R effect.[3] This results in a less electron-rich pyridine ring compared to the 2- or 4-substituted isomers.

The following diagram illustrates the resonance donation of the methoxy group's lone pair into the pyridine π-system, highlighting the increased electron density (indicated by the negative charge) at the ortho and para positions.

Caption: Resonance delocalization in 4-methoxypyridine.

Quantifying Electronic Effects: pKa and Hammett Constants

The electronic influence of the methoxy group can be quantified using physical organic chemistry parameters, providing a predictive framework for reactivity.

-

pKa Values: The basicity of the pyridine nitrogen is a direct probe of the electron density of the ring. Electron-donating groups increase the pKa (making the nitrogen more basic), while electron-withdrawing groups decrease it.[5][8]

-

Hammett Constants (σ): These values quantify the electron-donating or electron-withdrawing ability of a substituent. A negative σ value (e.g., σₚ for para-methoxy is -0.27) indicates an electron-donating group, while a positive value (e.g., σₘ for meta-methoxy is +0.12) indicates an electron-withdrawing group.[2][9]

The table below summarizes these parameters for different methoxy-substituted pyridines.

| Substituent Position | Corresponding Pyridine | pKa (in H₂O) | Hammett Constant (σ) | General Electronic Effect |

| 4-Methoxy | 4-Methoxypyridine | 6.62[10] | σₚ = -0.27[9] | Strong Electron-Donating |

| 2-Methoxy | 2-Methoxypyridine | 3.28[10] | - | Moderately Electron-Donating |

| 3-Methoxy | 3-Methoxypyridine | 4.88[10] | σₘ = +0.12[9] | Weakly Electron-Withdrawing |

| Unsubstituted | Pyridine | 5.23 | σ = 0 | Neutral Reference |

Note: pKa values can vary with solvent. Hammett constants are derived from benzoic acid systems but provide a strong qualitative guide for pyridine systems.

Impact on Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, and the electronic nature of the pyridinylboronic acid is a critical determinant of its success.[11][12] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic effects of the methoxy group primarily influence the transmetalation step.

Caption: The Suzuki-Miyaura catalytic cycle.

An electron-donating methoxy group (especially at the 4-position) increases the electron density on the pyridinyl ring. This enhanced nucleophilicity facilitates the transfer of the pyridinyl group from boron to the palladium center during the transmetalation step, which is often rate-limiting for heteroarylboronic acids.[12] Conversely, a net electron-withdrawing methoxy group (at the 3-position) can slow this step, potentially requiring more forcing reaction conditions or more active catalyst systems.[13]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a self-validating, generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of a methoxy-pyridinylboronic acid with an aryl bromide. The causality behind each step is explained to ensure reproducibility and understanding.

Rationale and System Validation

The choice of catalyst, base, and solvent is critical for success, especially with nitrogen-containing heterocycles which can act as catalyst poisons.[12] We select a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., RuPhos) which promotes the oxidative addition and reductive elimination steps.[11] A moderately strong inorganic base like K₃PO₄ or Na₃PO₄ is used to activate the boronic acid without causing significant protodeboronation (decomposition).[11] A polar aprotic solvent like dioxane is often chosen for its ability to dissolve both organic and inorganic reagents at elevated temperatures.

Step-by-Step Methodology

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. web.viu.ca [web.viu.ca]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. web.viu.ca [web.viu.ca]

- 10. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Fluorinated Pyridine Boronic Acids: A Technical Guide for the Modern Chemist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Among the myriad of fluorinated building blocks, fluorinated pyridine boronic acids have emerged as exceptionally versatile and powerful reagents. Their unique electronic properties, conferred by the synergistic effects of the electronegative fluorine atom and the Lewis acidic boronic acid moiety on the electron-deficient pyridine ring, have unlocked new avenues in drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these critical compounds. We will delve into the causality behind various synthetic strategies, provide detailed, field-proven protocols for the preparation of key isomers, and offer a comparative analysis of their applications, with a particular focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of these remarkable synthetic intermediates.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of fluorinated pyridine boronic acids is intrinsically linked to the broader histories of both organofluorine and organoboron chemistry. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, and the unique properties of fluorine in medicinal agents were being recognized in the mid-20th century, the convergence of these two fields to create fluorinated pyridine boronic acids is a more recent development.[1]

The initial impetus for their synthesis arose from the growing appreciation of the pyridine ring as a "privileged scaffold" in drug discovery and the transformative effects of fluorine substitution on pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.

Early synthetic efforts were often extensions of established methods for preparing non-fluorinated pyridinylboronic acids. These classical approaches, primarily based on halogen-metal exchange , laid the groundwork for accessing these valuable compounds.[2] However, the presence of a fluorine atom on the pyridine ring introduced new challenges and opportunities, prompting the development of more sophisticated and regioselective synthetic strategies.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, created a surge in demand for a diverse array of functionalized boronic acids, including fluorinated pyridine isomers. This, in turn, spurred innovation in their synthesis, leading to the development of methods with improved functional group tolerance, efficiency, and scalability.

The Synthetic Chemist's Toolkit: Crafting Fluorinated Pyridine Boronic Acids

The synthesis of fluorinated pyridine boronic acids is a testament to the ingenuity of organic chemists. A variety of methods have been developed, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

The Workhorse: Halogen-Metal Exchange Followed by Borylation

This classical and still widely used method involves the reaction of a halofluoropyridine with an organometallic reagent (typically an organolithium or Grignard reagent) at low temperature, followed by quenching the resulting organometallic intermediate with a boron electrophile, such as triisopropyl borate.[3][4]

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): This is crucial to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate and unwanted reactions with other functional groups.

-

Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture and protic solvents. Rigorous exclusion of water is essential for high yields.

-

Choice of Organometallic Reagent: n-Butyllithium is commonly used for its high reactivity in lithium-halogen exchange.

-

Borylation Agent: Triisopropyl borate is a favored electrophile due to its good reactivity and the relative ease of hydrolysis of the resulting boronate ester to the desired boronic acid.

Experimental Protocol: Synthesis of 2-Fluoropyridine-4-boronic acid [4]

-

Reaction Setup: To a solution of anhydrous toluene and tetrahydrofuran (THF) (4:1, 250 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere, add 4-bromo-2-fluoropyridine (30.0 g, 0.17 mol) and triisopropyl borate (38.4 g, 0.20 mol).

-

Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (80 mL, 0.20 mol, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Borylation: Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete.

-

Warming and Quenching: Slowly warm the reaction to -20 °C over 1 hour. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Hydrolysis: Acidify the reaction mixture to pH 2 with 3N HCl (50 mL) and stir at room temperature for 15 minutes.

-

Work-up and Isolation: Partition the mixture between ethyl acetate (150 mL) and water (150 mL). Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (2-fluoropyridin-4-yl)boronic acid as a white solid (22.0 g, 91% yield).

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The fluorine atom on the pyridine ring of the boronic acid can exert a significant electronic effect, influencing the rate of transmetalation and the overall efficiency of the coupling reaction. This can be strategically exploited to achieve selective couplings in complex molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid with an Aryl Bromide

-

Reaction Setup: In a flame-dried Schlenk tube, combine 2-fluoropyridine-3-boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium carbonate, 2.0 equivalents).

-

Solvent Addition and Degassing: Add an anhydrous solvent (e.g., dioxane). Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and quench with water. Extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Overcoming Hurdles: Challenges and Future Directions

Despite their utility, working with fluorinated pyridine boronic acids is not without its challenges.

-

Protodeboronation: The loss of the boronic acid group via hydrolysis is a common side reaction, particularly under basic conditions. Careful control of pH and reaction conditions is necessary to minimize this pathway.

-

The "2-Pyridyl Problem": For 2-pyridylboronic acids, the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition. The use of bulky, electron-rich phosphine ligands can often mitigate this issue. [5]* Stability: Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines. While often still reactive in cross-coupling reactions, this can complicate stoichiometry. Storing boronic acids in a cool, dry place under an inert atmosphere is recommended.

The future of fluorinated pyridine boronic acids is bright. Ongoing research is focused on developing even more efficient and selective synthetic methods, including novel catalytic systems for C-H borylation. Furthermore, the exploration of new applications for these versatile building blocks in areas such as materials science and chemical biology is an active and exciting field of investigation.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 5-Fluoro-2-methoxypyridine-3-boronic Acid

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[1][2] When combined with the pyridine ring, a privileged structure in numerous approved drugs, these advantages are amplified.[3]

5-Fluoro-2-methoxypyridine-3-boronic acid (CAS No: 957120-32-0) emerges as a particularly valuable building block at the confluence of these principles.[4] Its structure is a carefully orchestrated arrangement of functional groups, each contributing to its synthetic versatility and potential for generating novel bioactive compounds. The fluorine atom at the 5-position modulates the electronic properties of the pyridine ring, while the methoxy group at the 2-position provides an additional point for hydrogen bonding interactions and can influence conformation.[4] The boronic acid at the 3-position is the linchpin for synthetic diversification, primarily through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[4][5]

This technical guide will delve into the untapped research potential of this compound. Moving beyond its established role as a synthetic intermediate, we will explore novel research avenues, propose targeted therapeutic applications, and provide detailed experimental frameworks for its strategic deployment in drug discovery programs.

Core Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the linkage of the fluorinated pyridine core to a wide array of aryl and heteroaryl halides.[6][7]

The catalytic cycle, a fundamental concept for any researcher utilizing this building block, is illustrated below:

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Research Area 1: Kinase Inhibitors for Oncological Indications

Rationale: The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The strategic placement of substituents can facilitate critical interactions within the ATP-binding pocket of various kinases. The 5-fluoro-2-methoxypyridine moiety can be envisioned as a "hinge-binding" fragment, with the pyridine nitrogen forming a hydrogen bond with the kinase hinge region. The methoxy group can provide additional interactions, and the fluorine atom can enhance binding affinity and metabolic stability.

Proposed Synthetic Workflow:

Caption: Synthetic and screening workflow for the development of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling for Library Synthesis

This protocol is a general guideline and should be optimized for each specific substrate.

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl/heteroaryl halide (1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%). The choice of catalyst and ligand is crucial, especially for less reactive aryl chlorides.[8]

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene).

-

Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | SPhos and other bulky phosphine ligands are effective for coupling with less reactive aryl chlorides.[8] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact yield and should be screened for optimal results. |

| Solvent | 1,4-Dioxane/H₂O, Toluene | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with challenging substrates. |

Proposed Research Area 2: Modulators of CNS Receptors

Rationale: The ability of fluorine to increase lipophilicity can enhance a molecule's ability to cross the blood-brain barrier, making fluorinated compounds attractive candidates for CNS-active drugs.[9] The 5-fluoro-2-methoxypyridine scaffold can be used to synthesize novel ligands for various CNS receptors, such as serotonin, dopamine, or GABA receptors. The specific substitution pattern will dictate the receptor subtype selectivity.

Logical Framework for CNS Drug Discovery:

Caption: A logical progression for the discovery of CNS-active drug candidates.

Key Considerations for CNS Applications:

-

Lipophilicity (logP): The introduction of fluorine can increase logP, which is often correlated with blood-brain barrier penetration. However, an optimal range for logP is typically sought to avoid non-specific binding and toxicity.

-

pKa: The fluorine atom's electron-withdrawing nature can lower the pKa of the pyridine nitrogen, which can influence drug-receptor interactions and solubility.

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of the compound.[2]

Proposed Research Area 3: Antiviral Agents

Rationale: Many antiviral drugs incorporate heterocyclic moieties.[10] The 5-fluoro-2-methoxypyridine core can be elaborated to mimic nucleosides or to act as non-nucleoside inhibitors of viral enzymes like polymerases or proteases. The fluorine atom can enhance binding to the target enzyme and improve the metabolic profile of the potential drug.[10]

Proposed Synthetic Strategy:

A key strategy would involve the Suzuki-Miyaura coupling of this compound with halogenated five-membered heterocycles, such as furans, pyrroles, or pyrazoles, which are common motifs in antiviral compounds.[10]

Example Reaction Scheme:

Coupling with a halogenated ribose derivative could lead to the synthesis of novel nucleoside analogs. Alternatively, coupling with other heterocyclic systems could generate non-nucleoside reverse transcriptase inhibitors (NNRTIs) or other enzyme inhibitors.

Stability and Alternative Reagents

While boronic acids are powerful reagents, they can be prone to decomposition, particularly protodeboronation.[11] For applications requiring enhanced stability, especially in multi-step syntheses or for long-term storage, alternative reagents should be considered.

| Reagent | Structure | Advantages | Disadvantages |

| This compound | C₆H₇BFNO₃ | Readily available, widely used in Suzuki couplings. | Can be unstable, prone to protodeboronation.[11] |

| This compound pinacol ester | C₁₂H₁₆BFNO₃ | More stable and soluble in organic solvents than the corresponding boronic acid.[4] | Requires an additional synthetic step for preparation. |

| MIDA boronate ester | C₁₁H₁₂BFNO₅ | Highly stable, compatible with chromatography, and unreactive under standard anhydrous coupling conditions. Can be deprotected under mild aqueous basic conditions. | Requires specific conditions for deprotection to release the reactive boronic acid. |

The use of the pinacol ester or a MIDA boronate ester of 5-Fluoro-2-methoxypyridine can provide greater control and flexibility in complex synthetic routes.[4]

Conclusion

This compound is more than just a synthetic intermediate; it is a strategic tool for the discovery of novel therapeutics. Its unique combination of a fluorinated pyridine core and a versatile boronic acid handle opens up a vast chemical space for exploration. The proposed research areas in oncology, CNS disorders, and antiviral therapy represent just a fraction of the potential applications for this valuable building block. By leveraging the principles of rational drug design and the power of modern synthetic chemistry, researchers can unlock the full potential of this compound to address unmet medical needs.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound (957120-32-0) for sale [vulcanchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

5-Fluoro-2-methoxypyridine-3-boronic acid Suzuki coupling protocol

An Application Guide to the Suzuki-Miyaura Coupling of 5-Fluoro-2-methoxypyridine-3-boronic acid

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a pivotal building block for researchers in drug discovery and development. The pyridine scaffold is a privileged structure, appearing in a multitude of approved pharmaceuticals, where its nitrogen atom can serve as a hydrogen bond acceptor and improve aqueous solubility.[1][2] The strategic incorporation of a fluorine atom often enhances crucial pharmacokinetic properties, such as metabolic stability and membrane permeability, by influencing the molecule's electronic nature and lipophilicity.[3][4] The 2-methoxy group further modulates the electronic and steric profile of the ring.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, prized for its operational simplicity and broad functional group tolerance.[5][6] This guide provides a comprehensive protocol for the effective coupling of this compound with aryl and heteroaryl halides, grounded in mechanistic principles and field-proven strategies for overcoming common challenges associated with heteroaromatic substrates.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding this cycle is paramount for rational troubleshooting and optimization.

-

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is critical, with the rate of this step generally following the trend I > Br > OTf >> Cl.[8] For less reactive halides like chlorides, the choice of a highly active catalyst system is essential.[9]

-

Transmetalation: This is often the rate-determining step, particularly with heteroaromatic boronic acids. The organoboronic acid must be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species, [R-B(OH)₃]⁻.[10][11] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The electron-deficient nature of the pyridine ring can slow this step, necessitating careful selection of the base and reaction conditions.[12]

-